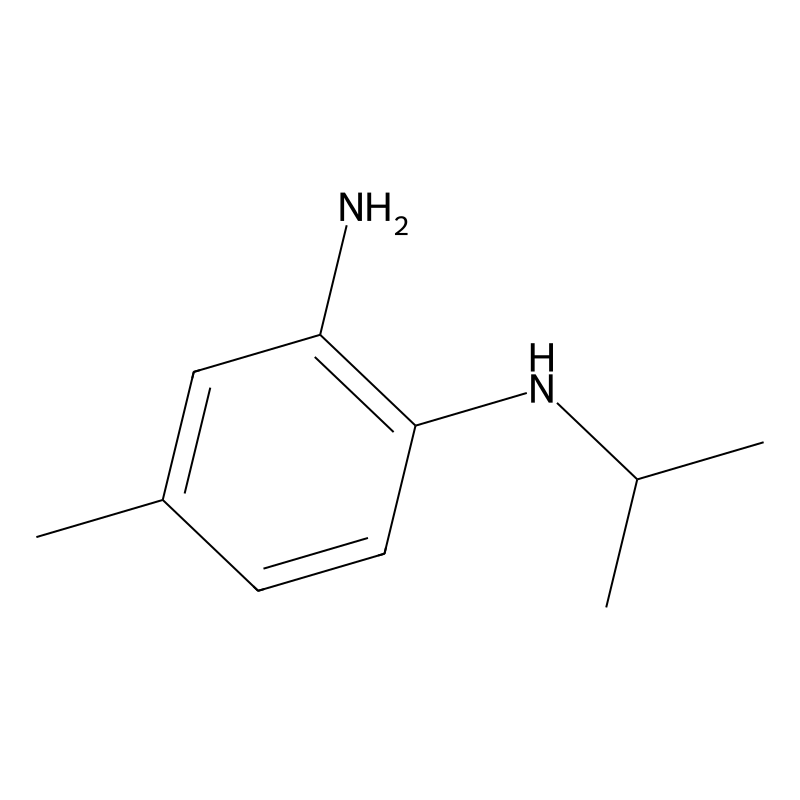4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Field: Organic Chemistry
Results: The product of this reaction is OPD, a white compound that appears darker due to oxidation by air.
Field: Medicinal Chemistry
Field: Synthetic Chemistry
Field: Agrochemistry
Application: Benzene-1,2-diamine is used in the synthesis of various herbicides such as benomyl, fuberidazole, and thiophanate-methyl.
Results: The resulting herbicides are used for controlling a wide range of fungal diseases in crops.
Field: Material Science
Application: Benzene-1,2-diamine is used in the production of corrosion inhibitors like benzotriazole.
Methods: Benzene-1,2-diamine condenses with nitrous acid to give benzotriazole.
Results: Benzotriazole is widely used as a corrosion inhibitor in various industries.
Field: Synthetic Chemistry
Field: Photodynamic Therapy
Application: Lawsone-based benzo[a]phenazin-5-ol derivatives from benzene-1,2-diamines have been used in photodynamic therapy.
Field: Sensor Technology
4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine, also known by its systematic name, is an aromatic diamine characterized by the presence of two amine groups attached to a benzene ring, along with a propan-2-yl (isopropyl) group and a methyl group. This compound features a unique structure that contributes to its diverse chemical properties and biological activities. Its molecular formula is C₁₁H₁₅N₂, indicating the presence of 11 carbon atoms, 15 hydrogen atoms, and 2 nitrogen atoms.
- Condensation Reactions: The amine groups can react with aldehydes or ketones to form imines or enamines. This reaction is significant in synthesizing more complex organic molecules.
- Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts. This property is utilized in various applications, including drug formulation and catalysis .
- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
The biological activity of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine is notable for its potential as a pharmaceutical agent. It has been studied for its:
- Antioxidant Properties: Similar to other diamines, it may exhibit antioxidant activities, which are beneficial in preventing oxidative stress in biological systems .
- Antimicrobial Activity: Some studies indicate that compounds with similar structures may possess antimicrobial properties, making them candidates for developing new antibiotics .
Several methods have been developed for synthesizing 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine:
- Amination of Aromatic Compounds: The compound can be synthesized through the direct amination of 4-methylbenzene using propan-2-amine under controlled conditions.
- Reduction Reactions: Starting from nitro derivatives of the corresponding aromatic compound, reduction processes can yield the desired diamine .
- Multi-step Synthesis: A more complex synthesis may involve several steps including nitration, reduction, and subsequent amination to introduce the isopropyl group and the second amine functionality.
4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine has several applications across different fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.
- Polymer Chemistry: The compound can be utilized as a curing agent or hardener in epoxy resins and other polymer formulations .
- Agricultural Chemicals: Its derivatives may find applications as herbicides or fungicides due to their biological activity .
Research on interaction studies involving 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine focuses on its reactivity with other biomolecules. For instance:
- Binding Studies: Investigations into how this compound interacts with enzymes or receptors can reveal its potential therapeutic effects.
- Toxicological Assessments: Understanding its interactions at the cellular level helps evaluate its safety profile for use in medicinal applications .
Several compounds share structural similarities with 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-N-(Propan-2-yl)benzene-1,3-diamine | Similar amine groups but different positions | Potentially different reactivity due to substitution pattern |
| 4-(Propan-2-yl)benzene-1,3-diamine | Contains propan-2-yl but at different position | May exhibit different biological activities |
| N,N'-Diphenylbenzene-1,4-diamine | Contains phenyl groups instead of alkyl | Known for strong antioxidant properties |
| N,N'-Diisopropylbenzene-1,4-diamine | Isopropyl groups on both amines | May have enhanced steric hindrance affecting reactivity |
The uniqueness of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine lies in its specific combination of functional groups and their positions on the benzene ring, which influences its chemical behavior and potential applications compared to similar compounds.








